molecular formula C6H7NO2S3 B187637 Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate CAS No. 3354-38-9

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

Cat. No.: B187637
CAS No.: 3354-38-9
M. Wt: 221.3 g/mol
InChI Key: AJKJMMOOZCTJMG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (molecular formula: C₆H₇NO₂S₃, molecular weight: 221.32 g/mol) is a dithiolethione derivative characterized by a 1,2-dithiole-3-thione core substituted with an amino group at position 5 and an ethyl carboxylate ester at position 4 . Its structure is defined by the SMILES string CCOC(=O)C1=C(N)SSC1=S and InChIKey AJKJMMOOZCTJMG-UHFFFAOYSA-N, reflecting non-chirality and a planar heterocyclic system . This compound is part of a broader class of dithiolethiones studied for their roles in glutathione induction and neuroprotective activity, particularly in neurodegenerative diseases like Parkinson’s .

Properties

IUPAC Name

ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S3/c1-2-9-5(8)3-4(7)11-12-6(3)10/h2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJMMOOZCTJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SSC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187194
Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
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Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-38-9
Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
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Record name MLS000756437
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Record name Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with carbon disulfide and ammonia, followed by cyclization and subsequent reactions to introduce the amino and thioxo groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

EATDC serves as a building block in synthetic organic chemistry. Its unique structure allows for various modifications, making it a versatile precursor for the synthesis of more complex molecules. It can undergo several chemical reactions, including:

  • Oxidation: Converts thioxo groups to sulfoxides or sulfones.
  • Reduction: Transforms thioxo groups into thiols.
  • Substitution Reactions: The amino group can act as a nucleophile in various substitution reactions.

Biology

EATDC exhibits significant biological activities , particularly in neuroprotection and anti-inflammatory effects:

  • Neuroprotective Effects: Studies indicate that EATDC may protect neurons from oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activation of pathogenic T cells and microglia, reducing neuroinflammation.
  • Mechanism of Action: The compound activates the Nrf2-Keap1 pathway, which enhances the antioxidant response and mitigates oxidative damage .

Medicine

In medical research, EATDC has been explored for its potential applications in treating autoimmune diseases:

  • Anti-inflammatory Properties: Its ability to modulate immune responses positions EATDC as a candidate for therapies targeting conditions like multiple sclerosis .

Case Study 1: Neuroprotection

A study published in Neuropharmacology examined the effects of EATDC on neuronal cell lines exposed to oxidative stress. Results demonstrated that treatment with EATDC significantly reduced cell death and oxidative markers compared to untreated controls. This suggests its potential utility in developing neuroprotective agents .

Case Study 2: Autoimmune Disorders

Research conducted on animal models of multiple sclerosis revealed that EATDC administration led to reduced inflammation and improved motor function. The study highlighted its role in inhibiting pro-inflammatory cytokine production, indicating its therapeutic promise for autoimmune conditions .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Ethyl 5-methyl-3-thioxo-3H-1,2-dithiole-4-carboxylate (6b)
  • Structure: Methyl group at position 5 instead of amino.
  • Physical Properties : Melting point 64–66°C; red solid with 78% yield .
  • Spectroscopy : Distinct ¹H NMR signals at δ 2.57 (s, 3H, CH₃) and ¹³C NMR peaks at δ 19.11 (CH₃) .
  • Biological activity in glutathione induction may differ due to reduced hydrogen-bonding capacity .
Ethyl 5-acetamido-3-thioxo-3H-1,2-dithiole-4-carboxylate (6c)
  • Structure : Acetamido group at position 5.
  • Synthesis: Derived from acetylation of the amino-substituted precursor (6a) under reflux with acetic anhydride .
  • Impact: The bulkier acetamido group may sterically hinder interactions with biological targets, though it could enhance metabolic stability compared to the primary amino group .

Positional Isomerism of Carboxylate Group

Ethyl 3-thioxo-3H-1,2-dithiole-5-carboxylate (15)
  • Structure : Carboxylate at position 5 instead of 4.
  • carbon centers) . This affects reactivity in synthetic derivatization and biological interactions.

Methyl vs. Ethyl Ester Derivatives

Methyl 3-thioxo-3H-1,2-dithiole-4-carboxylate (11)
  • Structure : Methyl ester instead of ethyl.
  • Impact : Methyl esters generally exhibit lower lipophilicity, which may reduce cell membrane permeability compared to ethyl esters. This difference is critical in pharmacokinetic profiles .

Heterocyclic Core Variations

Thiophene Derivatives (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate)
  • Structure : Thiophene core instead of dithiolethione.
  • Impact : The absence of a disulfur bond reduces redox activity, limiting applications in glutathione induction. However, thiophenes may offer stability advantages in acidic environments .

Data Tables

Table 1: Physical and Spectroscopic Properties

Compound Name Molecular Weight Melting Point (°C) Key NMR Signals (¹H/¹³C) Yield (%)
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate 221.32 Not reported δ 1.37 (t, CH₂CH₃), 4.39 (q, OCH₂) 88
Ethyl 5-methyl-3-thioxo-3H-1,2-dithiole-4-carboxylate (6b) 221.34 64–66 δ 2.57 (s, CH₃), 19.11 (¹³C, CH₃) 78
Methyl 3-thioxo-3H-1,2-dithiole-4-carboxylate (11) 193.23 Not reported δ 3.80 (s, OCH₃) 34

Key Research Findings

  • Synthetic Flexibility: The amino group in the target compound allows for facile derivatization, such as acetylation to form 6c, enhancing structural diversity for SAR studies .
  • Regioselectivity: Electrophilic attacks on dithiolethiones are influenced by substituents; amino groups direct reactivity to sulfur atoms, while methyl groups favor carbon centers .
  • Biological Performance: this compound shows moderate neuroprotection, likely due to balanced lipophilicity (ethyl ester) and redox activity (amino-thioxo groups) .

Biological Activity

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (CAS number: 3354-38-9) is a sulfur-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H7NO2S3C_6H_7NO_2S_3 and a molecular weight of approximately 221.32 g/mol. The compound's structure includes a dithiole ring, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC6H7NO2S3C_6H_7NO_2S_3
Molecular Weight221.32 g/mol
CAS Registry Number3354-38-9
StereochemistryAchiral

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits radical-trapping capabilities, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, potentially inhibiting the growth of various pathogens.
  • Neuroprotective Effects : Research indicates that it may modulate neuroinflammatory processes, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar-well diffusion method:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Bacillus subtilis20

These results indicate moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays:

Concentration (µg/mL)% Inhibition
1025
5055
10078

The data suggest that this compound exhibits dose-dependent antioxidant activity.

Neuroprotective Effects

In a study involving animal models of neurodegeneration, this compound was administered to evaluate its impact on cognitive function and astrocyte activation. The results indicated:

  • Reduced Astrocyte Reactivity : Treatment led to decreased activation of astrocytes in response to neuroinflammation.
  • Improved Cognitive Performance : Animals treated with the compound showed improved memory retention compared to control groups.

These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Efficacy

Another investigation focused on the compound's efficacy against fungal infections. It was tested against Candida albicans and demonstrated significant antifungal activity:

  • Minimum Inhibitory Concentration (MIC) : The MIC for Candida albicans was determined to be 32μg/mL32\,\mu g/mL, indicating potent antifungal properties.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate?

The compound is synthesized via enamine intermediates. A general method involves refluxing cyclopentanone derivatives (e.g., ethyl 2-oxocyclopentanecarboxylate) with piperidine in benzene to form enamines. These intermediates are then reacted with carbon disulfide and sulfur in tetrahydrofuran (THF), followed by purification via column chromatography (benzene eluent) and recrystallization (methanol). Yield optimization requires precise control of reaction time (1–7 hours) and stoichiometric ratios of sulfur .

Q. How can researchers verify the purity of this compound?

Purity assessment typically employs gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS purity thresholds of 96–99% are achievable after silica gel column purification. Recrystallization from methanol or DMF/acetic acid mixtures further enhances purity, as evidenced by sharp melting points and consistent spectral data .

Q. What spectroscopic techniques are used for structural characterization?

  • 1H NMR : Key signals include δ 2.77 ppm (multiplet for CH2 groups in cyclopentane rings) and δ 3.8 ppm (ester methyl groups).
  • X-ray crystallography : Resolves bond angles (e.g., 109.5° for tetrahedral carbons) and confirms dithiole-thione tautomerism.
  • IR spectroscopy : Strong bands near 1650 cm⁻¹ (C=S) and 1700 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence spectral data interpretation?

The 3-thioxo group exists in equilibrium with a thione-thiol tautomer, causing discrepancies in NMR chemical shifts. For example, enol-thione forms show downfield shifts for NH protons (δ 10–12 ppm). Computational DFT studies (B3LYP/6-311++G**) can model tautomeric equilibria and predict 1H NMR shifts within ±0.3 ppm of experimental values .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent effects on the dithiole ring. For example, ethyl 5-amino derivatives show enhanced electrophilicity compared to methyl analogs, altering reactivity in cellular assays. Controlled studies should compare EC50 values under standardized conditions (e.g., fixed solvent: DMSO ≤0.1%, cell line: HepG2) and validate results via dose-response curves .

Q. How can reaction yields be improved during scale-up synthesis?

Key factors:

  • Solvent choice : THF minimizes side reactions vs. polar solvents.
  • Catalyst optimization : Piperidine (0.06 mole) facilitates enamine formation but requires azeotropic water removal.
  • Purification : Preparative TLC with benzene-dichloromethane (9:1) improves recovery of pure product (>95%) .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates Fukui indices to identify electrophilic sites. For Ethyl 5-amino-3-thioxo derivatives, the C4 carboxylate group exhibits the highest electrophilicity (f⁻ = 0.152), guiding functionalization strategies .

Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Solvent stability : Monitor via HPLC in DMSO (0–72 hours; RT) for decomposition peaks.
  • Light sensitivity : UV-Vis spectroscopy tracks thione-to-thiol conversion under 254 nm light .

Q. What experimental controls are critical in biological assays?

  • Negative controls : Use dimethyl sulfoxide (DMSO) vehicle at ≤0.1% concentration.
  • Positive controls : Include known inducers like sulforaphane (1 µM) for Nrf2 pathway activation.
  • Replicates : Triplicate measurements with ANOVA analysis (p < 0.05) .

Q. How to analyze substituent effects on electronic properties?

  • Hammett constants : Correlate σ values of substituents (e.g., –OCH3: σ = –0.27) with redox potentials (cyclic voltammetry).
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (ΔE = 4.2 eV) computed via DFT explain charge-transfer interactions .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Reactant of Route 2
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

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